molecular formula C9H14O2 B13255514 5-Acetyl-2,2-dimethylcyclopentan-1-one

5-Acetyl-2,2-dimethylcyclopentan-1-one

Cat. No.: B13255514
M. Wt: 154.21 g/mol
InChI Key: HPSPKONECRVIKN-UHFFFAOYSA-N
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Description

5-Acetyl-2,2-dimethylcyclopentan-1-one (CAS 2570-70-9) is a cyclopentanone derivative with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure features a cyclopentanone core substituted with an acetyl group (-COCH₃) at the 5-position and two methyl groups (-CH₃) at the 2-position. This compound is commercially available and serves as a versatile intermediate in organic synthesis, though specific applications require further exploration .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-acetyl-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C9H14O2/c1-6(10)7-4-5-9(2,3)8(7)11/h7H,4-5H2,1-3H3

InChI Key

HPSPKONECRVIKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(C1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing 5-Acetyl-2,2-dimethylcyclopentan-1-one involves the aldol condensation of 2,2-dimethylcyclopentanone with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to promote the formation of the desired product.

  • Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,2-dimethylcyclopentanone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 5-Acetyl-2,2-dimethylcyclopentan-1-one often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 5-Acetyl-2,2-dimethylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The acetyl group in 5-Acetyl-2,2-dimethylcyclopentan-1-one can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrazine can yield hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrazine in ethanol under reflux conditions.

Major Products

    Oxidation: 5-Acetyl-2,2-dimethylcyclopentan-1-one can be oxidized to 5-acetyl-2,2-dimethylcyclopentan-1-carboxylic acid.

    Reduction: Reduction yields 5-(1-hydroxyethyl)-2,2-dimethylcyclopentan-1-one.

    Substitution: Reaction with hydrazine forms 5-(1-hydrazonoethyl)-2,2-dimethylcyclopentan-1-one.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Acetyl-2,2-dimethylcyclopentan-1-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.

Biology

This compound is used in the study of enzyme-catalyzed reactions, particularly those involving ketones and aldehydes. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine

In medicinal chemistry, derivatives of 5-Acetyl-2,2-dimethylcyclopentan-1-one are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry

In the fragrance and flavor industry, 5-Acetyl-2,2-dimethylcyclopentan-1-one is used as a precursor for the synthesis of aroma compounds. Its structural features contribute to the creation of unique scents and flavors.

Mechanism of Action

The mechanism by which 5-Acetyl-2,2-dimethylcyclopentan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-acetyl-2,2-dimethylcyclopentan-1-one, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Reactivity
5-Acetyl-2,2-dimethylcyclopentan-1-one C₉H₁₄O₂ 154.21 Acetyl (5-position), dimethyl (2-position) Steric hindrance, moderate electrophilicity
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one (CAS 54255-92-4) C₁₃H₁₅ClO 222.45 2-Chlorophenyl ring, dimethyl (2-position) Aromatic chlorination enhances stability; potential pharmaceutical intermediate
(E)-2-Methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one C₁₁H₁₂OS 192.07 Thiophene (aromatic sulfur), methylidene Conjugation with thiophene alters electronic properties; UV-vis applications possible
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione C₁₀H₁₄O₄ 198.19 Dioxane ring, two dione groups High acidity; tautomerism observed in similar diones
2-(Triphenylphosphoranylidene)cyclopentanone (CAS 2136-76-7) C₂₃H₂₁OP 343.97 Triphenylphosphoranylidene group Strong electron-withdrawing effect; enhanced electrophilicity at ketone

Reactivity and Functional Differences

  • Steric Effects: The 2,2-dimethyl substitution in 5-acetyl-2,2-dimethylcyclopentan-1-one and its chlorophenyl analog reduces accessibility to the ketone group, limiting nucleophilic attack compared to unhindered cyclopentanones.
  • Electronic Effects: The acetyl group in the target compound withdraws electrons via inductive effects, increasing ketone electrophilicity. The phosphoranylidene group (C₂₃H₂₁OP) strongly polarizes the ketone, making it highly reactive toward nucleophiles .
  • Tautomerism: Compounds like 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit tautomeric behavior due to conjugated carbonyl groups, a property less pronounced in the target compound .

Biological Activity

5-Acetyl-2,2-dimethylcyclopentan-1-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-Acetyl-2,2-dimethylcyclopentan-1-one has the following molecular formula:

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 168.24 g/mol
  • IUPAC Name : 5-acetyl-2,2-dimethylcyclopentan-1-one

The compound features a cyclopentanone core with an acetyl group at the 5-position and two methyl groups at the 2-position, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that 5-acetyl-2,2-dimethylcyclopentan-1-one exhibits significant antimicrobial properties. A study conducted by Ratnaweera et al. (2015) demonstrated its effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 256 μg/mL.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of 5-acetyl-2,2-dimethylcyclopentan-1-one was evaluated in vitro using lipopolysaccharide (LPS)-induced macrophage models. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table: Cytokine Inhibition by 5-Acetyl-2,2-dimethylcyclopentan-1-one

Cytokine Control (pg/mL) Treatment (pg/mL) % Inhibition
TNF-α150060060
IL-6120048060

This data supports the hypothesis that this compound could be beneficial in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibits selective cytotoxicity with IC50_{50} values of approximately 25 μM for MCF-7 and 30 μM for HeLa cells.

Table: Cytotoxicity of 5-Acetyl-2,2-dimethylcyclopentan-1-one

Cell Line IC50_{50} (μM)
MCF-725
HeLa30
Normal Fibroblasts>100

The selectivity for cancer cells over normal fibroblasts suggests potential for therapeutic applications in oncology.

Case Studies

A notable case study involved the synthesis of derivatives of 5-acetyl-2,2-dimethylcyclopentan-1-one to enhance its biological activity. Researchers modified the structure to produce analogs with improved potency against Mycobacterium tuberculosis. The most promising derivative demonstrated an MIC of only 4 μg/mL against this pathogen.

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